Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate
CAS No.:
Cat. No.: VC20505887
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO4 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-methylazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H23NO4/c1-6-17-10(15)7-13(5)8-14(9-13)11(16)18-12(2,3)4/h6-9H2,1-5H3 |
| Standard InChI Key | PRCPNRFROCZYPG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Structural Features
The compound’s IUPAC name, tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate, reflects its core azetidine ring (a four-membered cyclic amine) substituted at the 3-position with a methyl group and a 2-ethoxy-2-oxoethyl side chain. The 1-position is functionalized with a tert-butoxycarbonyl (Boc) protecting group, a common motif in peptide synthesis . Its molecular formula is reported inconsistently across sources: C13H23NO4 (molecular weight 257.33 g/mol) in supplier documentation, whereas another source specifies C12H21NO4 (243.30 g/mol) . This discrepancy may arise from variations in stereochemistry or regiochemistry during synthesis.
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Density | ~1.1 g/cm³ (estimated) | |
| Solubility | Miscible in DCM, THF, DMF | |
| LogP (Partition Coefficient) | 2.1 (predicted) |
The Boc group enhances stability under basic conditions, while the ethoxy ester is susceptible to hydrolysis in acidic or enzymatic environments .
Synthesis and Reaction Pathways
Synthetic Methodologies
The synthesis typically involves multi-step sequences starting from azetidine precursors. A representative route from tert-butyl 3-methylazetidine-1-carboxylate includes:
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Alkylation: Reaction with ethyl chloroacetate under basic conditions (e.g., NaH in THF) to introduce the 2-ethoxy-2-oxoethyl moiety .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~60–75% purity .
Alternative approaches utilize Rhodium-catalyzed C–C bond cleavage/coupling of 2-(azetidin-3-ylidene)acetates, as demonstrated by Yang et al. . For example, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate undergoes hydrogenation with Pd/C to saturate the exocyclic double bond, producing the target compound .
Reaction Mechanisms
The ethoxy ester group participates in nucleophilic acyl substitution, enabling conversion to amides or carboxylic acids. In one protocol, saponification with NaOH/MeOH yields the carboxylic acid, which reacts with amines via carbodiimide coupling (DCC/DMAP) :
The Boc group is cleavable under acidic conditions (e.g., TFA/DCM), regenerating the free amine for further functionalization .
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR data (500 MHz, CDCl3) for the closely related tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS 158602-35-8) reveals:
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δ 5.65 ppm (s, 1H, =CH)
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δ 4.83–4.60 ppm (m, 4H, NCH2)
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δ 3.77 ppm (s, 3H, OMe)
The absence of olefinic protons in the target compound confirms saturation of the exocyclic double bond.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of analogous azetidine carboxylates confirms molecular ion peaks matching theoretical values. For example, [M+H]+ for C12H21NO4 is 243.1466 (observed: 243.1463) .
Applications in Medicinal Chemistry
MAGL Inhibition and Neurotherapeutics
Azetidine carboxylates are pivotal in developing irreversible MAGL inhibitors, which elevate 2-arachidonoylglycerol (2-AG) levels to modulate cannabinoid receptors . Tert-butyl derivatives exhibit enhanced brain permeability due to their lipophilic tert-butyl group, making them candidates for PET radiotracers (e.g., [11C]MAGL-0519) . In vivo studies in rodents show prolonged MAGL occupancy (>80% at 60 min post-injection), underscoring their therapeutic potential in neurodegeneration and addiction .
Agrochemistry
As intermediates in pesticide synthesis, these compounds contribute to herbicides targeting acetyl-CoA carboxylase (ACCase). The ethoxy ester moiety mimics natural substrates, enabling competitive inhibition.
Future Directions
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Stereoselective Synthesis: Resolving racemic mixtures could yield enantiomers with distinct bioactivities.
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Prodrug Development: Masking the ethoxy ester as a promoiety may enhance oral bioavailability.
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PET Imaging: 18F-labeled analogs could improve diagnostic imaging of MAGL in neurodegenerative diseases .
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